molecular formula C13H11Cl2N3S B2543866 1-(3,4-dichlorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole CAS No. 1006482-53-6

1-(3,4-dichlorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole

Cat. No. B2543866
M. Wt: 312.21
InChI Key: QSFCEAHRMSWXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole, commonly known as DCPIP, is a synthetic compound that has been widely used in scientific research. DCPIP is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. This compound has gained significant attention due to its unique properties and potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of DCPIP involves the transfer of electrons from the reducing agent to the compound. DCPIP acts as an electron acceptor and gets reduced to a colorless form upon accepting electrons. The reduction of DCPIP can be monitored by measuring the absorbance of the solution at a specific wavelength.

Biochemical And Physiological Effects

DCPIP has been shown to inhibit the growth of certain bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound has also been reported to have antifungal properties. However, the exact mechanism of action of DCPIP on microorganisms is still not well understood.

Advantages And Limitations For Lab Experiments

DCPIP has several advantages over other redox indicators, including its high sensitivity and specificity towards certain reducing agents. The compound is also stable and can be easily prepared in the laboratory. However, DCPIP has some limitations, including its insolubility in water and potential toxicity to cells at high concentrations.

Future Directions

DCPIP has potential applications in various fields of research, including biochemistry, microbiology, and environmental science. Some future directions for research on DCPIP include the development of new methods for its synthesis and purification, the investigation of its mechanism of action on microorganisms, and the exploration of its potential applications in environmental monitoring and remediation.
In conclusion, DCPIP is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. The compound has been utilized as a redox indicator in biochemical assays and has shown potential as an antimicrobial and antifungal agent. Further research on DCPIP is needed to fully understand its mechanism of action and potential applications in various fields of research.

Synthesis Methods

DCPIP can be synthesized using various methods, including the reaction of 3,4-dichlorobenzyl isothiocyanate with 3,5-dimethylpyrazole in the presence of a base. The reaction results in the formation of DCPIP as a yellow crystalline solid. The purity of the compound can be increased by recrystallization and purification techniques.

Scientific Research Applications

DCPIP has been extensively used as a redox indicator in biochemical assays. The compound undergoes a color change from blue to colorless upon reduction by certain enzymes or reductants. This property of DCPIP has been utilized in various applications, including the measurement of antioxidants, detection of enzyme activity, and determination of redox potential.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3S/c1-8-13(16-7-19)9(2)18(17-8)6-10-3-4-11(14)12(15)5-10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFCEAHRMSWXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole

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